2-(4-cyano-2-ethoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide
Description
2-(4-cyano-2-ethoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse chemical properties.
Properties
IUPAC Name |
2-(4-cyano-2-ethoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-4-23-18-10-15(11-20)6-8-17(18)24-12-19(22)21-16-7-5-13(2)9-14(16)3/h5-10H,4,12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVMXKKXJWKGKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)OCC(=O)NC2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyano-2-ethoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide typically involves the reaction of 4-cyano-2-ethoxyphenol with 2,4-dimethylphenylamine in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound might involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays and studies.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-cyano-2-ethoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The nitrile group can interact with enzymes or receptors, modulating their activity. The ethoxy and dimethylphenyl groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-cyano-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide
- 2-(4-cyano-2-ethoxyphenoxy)-N-(2,4-dimethylphenyl)propionamide
Uniqueness
2-(4-cyano-2-ethoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group, in particular, may enhance its solubility and reactivity compared to similar compounds with different substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
